molecular formula C10H7F3O2 B1303351 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione CAS No. 10557-13-8

1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione

Cat. No. B1303351
CAS RN: 10557-13-8
M. Wt: 216.16 g/mol
InChI Key: FAKCECCBNBDCNE-UHFFFAOYSA-N
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Description

The compound "1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione" is a β-diketone derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a propane-1,2-dione moiety. This structure is related to various synthesized compounds that have been studied for their unique chemical properties and potential applications in material science and catalysis.

Synthesis Analysis

The synthesis of related β-diketone compounds has been explored in various studies. For instance, a practical method for synthesizing 1-(substituted phenyl)-3-methyl propane 1,3-dione has been developed, offering advantages such as high yields and shorter reaction times . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of β-diketones is crucial in determining their reactivity and physical properties. X-ray crystallography has been used to determine the structures of similar compounds, revealing that they can adopt cis-diketo (Z,Z) conformations . This information is valuable for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

β-diketones are known to undergo various chemical reactions due to the presence of reactive carbonyl groups. For example, the reaction of hexafluoropentane-2,4-dione with (R)-phenylglycinol proceeds through intermediate formation and rearrangement steps, leading to the synthesis of complex heterocyclic compounds . Such reactivity could be expected or tailored for this compound, depending on the reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-diketones like this compound are influenced by their molecular structure. The presence of the trifluoromethyl group could impart unique electronic properties due to its strong electron-withdrawing effect. Additionally, the crystallographic parameters of similar compounds have been determined, providing insights into their solid-state properties . These properties are essential for the potential application of such compounds in various fields, including material science and organic synthesis.

Scientific Research Applications

Chemical Stability and Fragmentation Patterns

A study investigated the effect of hydration and structure on the fragmentation of bis-phthalimide derivatives, including 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione analogs, using electron impact ionization-mass spectrometry. The findings suggest that the alkyl length significantly influences the stability and fragmentation patterns of these compounds, with computational methods providing insights into their molecular ion stability and hydration effects (Yosefdad, Valadbeigi, & Bayat, 2020).

Chemical Synthesis and Reactions

Another research focus is on the synthesis and chemical reactions of this compound derivatives. For instance, the unusual condensation of hexafluoropentane-2,4-dione with phenylglycinol, resulting in novel compounds, demonstrates the compound's flexibility in chemical synthesis and potential for creating new chemical entities (Soloshonok, Ohkura, & Yasumoto, 2006).

Analytical Applications

Research has also explored the use of derivatives of this compound in analytical chemistry. For example, certain derivatives have been employed as ionophores in copper-selective poly(vinyl) chloride (PVC) membrane electrodes, demonstrating the compound's utility in developing sensitive and selective sensors for metal ions (Kopylovich, Mahmudov, & Pombeiro, 2011).

Catalytic Properties

The catalytic properties of this compound derivatives have also been a subject of study, particularly in the context of enantioselective hydrogenation. This research contributes to understanding how different solvents affect the hydrogenation process and the enantiomeric excess of the resulting compounds, offering insights into the design of more efficient catalytic systems (Toukoniitty et al., 2000).

Photocyclisation and Crystallography

Photocyclisation studies of this compound derivatives have revealed interesting stereochemical properties and potential for producing compounds with unique structural features. Such research not only sheds light on the photochemical behavior of these compounds but also their application in developing materials with specific optical properties (Hamer & Samuel, 1973).

Safety and Hazards

This compound is classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using protective gloves/protective clothing/eye protection/face protection (P280), and avoiding release to the environment (P273) .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c1-6(14)9(15)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKCECCBNBDCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380616
Record name 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10557-13-8
Record name 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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